molecular formula C11H9BrN2O4 B1413969 Ethyl 3-bromo-2-cyano-4-nitrophenylacetate CAS No. 1807021-07-3

Ethyl 3-bromo-2-cyano-4-nitrophenylacetate

Cat. No. B1413969
CAS RN: 1807021-07-3
M. Wt: 313.1 g/mol
InChI Key: BHGAKBYNCQVZQR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-4-nitrophenylacetate (EBNCNPA) is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a colorless, crystalline solid with a molecular formula of C8H7BrN2O4. This compound is used in the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals. EBNCNPA is also used as a catalyst in a number of chemical reactions, such as the Wittig reaction and the Heck reaction.

Mechanism of Action

Ethyl 3-bromo-2-cyano-4-nitrophenylacetate acts as a catalyst in a number of chemical reactions. In the Wittig reaction, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate acts as a base to deprotonate an aldehyde or ketone, resulting in the formation of an alkene. In the Heck reaction, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate acts as an oxidant to oxidize an alkene to an aldehyde or ketone.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is not known to have any direct biochemical or physiological effects. However, it has been used as a catalyst in the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals.

Advantages and Limitations for Lab Experiments

Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available compound, and it can be used as a catalyst in a number of chemical reactions. Additionally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is not very stable and has a tendency to decompose in the presence of light or heat.

Future Directions

The future directions for Ethyl 3-bromo-2-cyano-4-nitrophenylacetate are numerous. Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be used in the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be used as a catalyst in a number of chemical reactions, such as the Wittig reaction and the Heck reaction. Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can also be used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyamides. Finally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be used in the development of new catalysts and reagents for use in a variety of chemical reactions.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of organic molecules, including those used in pharmaceuticals, agrochemicals, and other specialty chemicals. Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has also been used as a catalyst in a number of chemical reactions, such as the Wittig reaction and the Heck reaction. Additionally, Ethyl 3-bromo-2-cyano-4-nitrophenylacetate has been used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyamides.

properties

IUPAC Name

ethyl 2-(3-bromo-2-cyano-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-7-3-4-9(14(16)17)11(12)8(7)6-13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGAKBYNCQVZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-4-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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